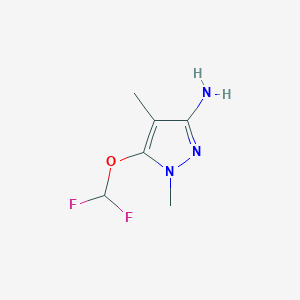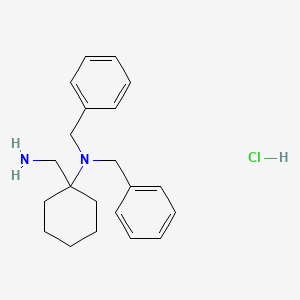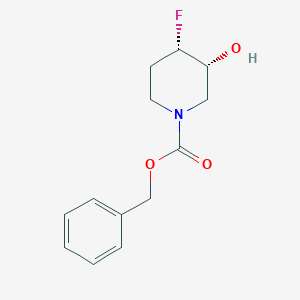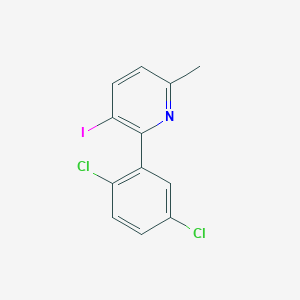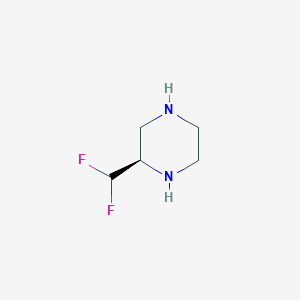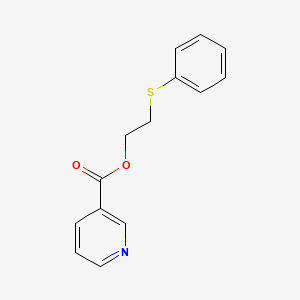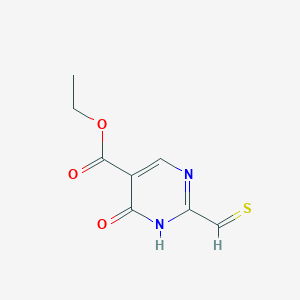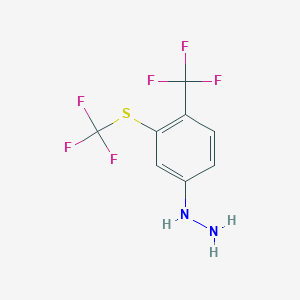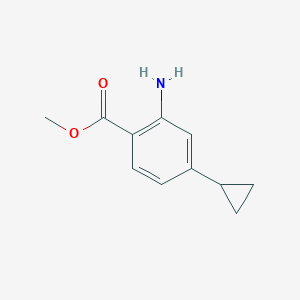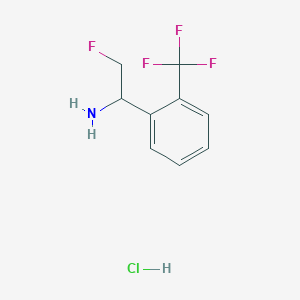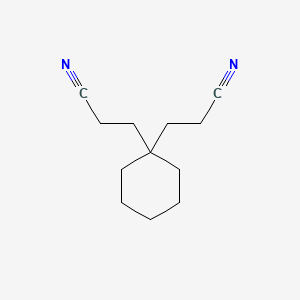
3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a cyclohexane ring bonded to two propanenitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile typically involves the reaction of cyclohexane with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the addition of acrylonitrile to the cyclohexane ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various bioactive compounds, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Cyclohexanedipropanenitrile
- Cyclohexane-1,1-diyldipropanenitrile
Uniqueness
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form diverse products makes it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-[1-(2-cyanoethyl)cyclohexyl]propanenitrile |
InChI |
InChI=1S/C12H18N2/c13-10-4-8-12(9-5-11-14)6-2-1-3-7-12/h1-9H2 |
Clave InChI |
ZKRFCMVFCZMBLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
